molecular formula C8H7IO3 B156422 2-(3-Iodophenoxy)acetic acid CAS No. 1878-93-9

2-(3-Iodophenoxy)acetic acid

Cat. No. B156422
CAS RN: 1878-93-9
M. Wt: 278.04 g/mol
InChI Key: FNKRPPVPTWVSFF-UHFFFAOYSA-N
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Description

2-(3-Iodophenoxy)acetic acid is a chemical compound that is part of a broader class of organic compounds known for their potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 2-(3-Iodophenoxy)acetic acid, they do provide insights into the reactivity and utility of structurally related compounds.

Synthesis Analysis

The first paper discusses the synthesis of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid. The synthesis involves cyclization of a carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . This method could potentially be adapted for the synthesis of derivatives of 2-(3-Iodophenoxy)acetic acid, considering the similarity in the functional groups present.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(3-Iodophenoxy)acetic acid was confirmed using infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry in the first paper . These techniques are crucial for determining the structure of organic compounds and would be similarly used to analyze the structure of 2-(3-Iodophenoxy)acetic acid.

Chemical Reactions Analysis

The second paper provides an example of a chemical reaction using a compound with a similar structure, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, which was used as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This illustrates the potential reactivity of iodophenoxy acetic acid derivatives in oxidative reactions, which could be relevant for 2-(3-Iodophenoxy)acetic acid as well.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 2-(3-Iodophenoxy)acetic acid are not directly discussed in the provided papers, the antimicrobial activity of related compounds suggests that 2-(3-Iodophenoxy)acetic acid may also possess biological activity . The ease of separation of the catalyst in the second paper also indicates that derivatives of iodophenoxy acetic acid can be designed to have desirable physical properties for synthetic applications .

Safety And Hazards

The safety information for “2-(3-Iodophenoxy)acetic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash thoroughly after handling .

properties

IUPAC Name

2-(3-iodophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKRPPVPTWVSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879341
Record name M-IODOPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodophenoxy)acetic acid

CAS RN

1878-93-9
Record name 2-(3-Iodophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name M-IODOPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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